Gamma-nonalactone

Catalog No.
S1532658
CAS No.
104-61-0
M.F
C9H16O2
M. Wt
156.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gamma-nonalactone

CAS Number

104-61-0

Product Name

Gamma-nonalactone

IUPAC Name

5-pentyloxolan-2-one

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

InChI

InChI=1S/C9H16O2/c1-2-3-4-5-8-6-7-9(10)11-8/h8H,2-7H2,1H3

InChI Key

OALYTRUKMRCXNH-UHFFFAOYSA-N

SMILES

CCCCCC1CCC(=O)O1

Solubility

In water, 1201 mg/L at 25 °C (est)
Soluble in alcohol, most fixed oils, propylene glycol; 1:1 in 60% alcohol
Soluble in five volumes of 50% alcohol; soluble in most fixed oils and mineral oil; practically insoluble in glycerol
soluble in alcohol, most fixed oils and propylene glycol; insoluble in water
1 ml in 5 ml 60% alcohol (in ethanol)

Synonyms

Dihydro-5-pentyl-2(3H)-furanone; 4-Hydroxynonanoic Acid γ-Lactone; (RS)-γ-Nonalactone; (±)-4-n-Pentylbutyrolactone; (±)-γ-Nonalactone; 4-Hydroxynonanoic Acid Lactone; 4-Nonanolide; 4-Pentyl-butanolide; 4-Pentylbutan-4-olide; 5-Pentyldihydro-2(3H)-fur

Canonical SMILES

CCCCCC1CCC(=O)O1

Flavor Chemistry

  • Food Science: Gamma-nonalactone is a significant contributor to the characteristic aroma of various food items, particularly those with a coconut-like flavor. Researchers utilize it in food science applications to understand flavor perception and develop new flavoring agents. Studies have shown its presence in fruits like watermelon (Citrullus lanatus) [Link to PubChem on Gamma-nonalactone - ] and its role in the aroma profile of bourbon whiskey [Link to Wikipedia on Gamma-nonalactone - ].

Yeast Fermentation

  • Microbiology: Gamma-nonalactone is a metabolite produced by the yeast Saccharomyces cerevisiae during fermentation processes. Researchers use it as a marker compound to study yeast metabolism and identify specific strains based on their production of this compound [Link to PubChem on Gamma-nonalactone - ].

Aroma Research

  • Sensory Science: The distinct coconut-like aroma of gamma-nonalactone makes it a valuable tool in sensory science research. Scientists investigate its interaction with olfactory receptors and its influence on human flavor perception [Link to PerfumersWorld on Aldehyde C-18 Gamma Nonalactone - ].

Gamma-nonalactone is a cyclic lactone with the molecular formula C9H16O2C_9H_{16}O_2 and a molecular weight of 156.22 g/mol. It is commonly recognized for its fruity, coconut-like aroma, often described as having notes reminiscent of peach and butter. This compound is utilized extensively in the fragrance industry, contributing to exotic and gourmet scent profiles. Gamma-nonalactone can be found naturally in various foods and flowers, particularly in the Eschweilera coriacea flower from Central America, though synthetic versions are predominantly used in perfumery .

Gamma-nonalactone interacts with olfactory receptors in the nose, triggering the sense of smell. The specific mechanism by which it interacts with these receptors and elicits a coconut-like aroma is not fully understood but is likely related to the shape and functional groups of the molecule.

  • Toxicity: Generally recognized as safe (GRAS) for use in food by the US Food and Drug Administration (FDA).
  • Flammability: Combustible liquid with a flash point of 100 °C.
  • Reactivity: Can react with strong oxidizing agents.

Gamma-nonalactone is synthesized primarily through two key reactions:

  • Esterification Reaction: The compound can be formed via the reaction between acrylic acid and n-hexanol, facilitated by a catalyst such as sulfuric acid or alkaline phosphates. This process involves an intramolecular esterification of 4-hydroxynonanoic acid, which is catalyzed by strong acids .
  • Free Radical Addition: Another synthesis method involves free radical addition of n-hexanol with vinylformic acid under high temperatures (170-190 °C). This method can yield up to 75.35% product efficiency when optimized with appropriate drying agents to facilitate water removal during the reaction .

Research indicates that gamma-nonalactone exhibits various biological activities. It has been identified as a chemical marker for specific flavor profiles in wines and fruit products, particularly those that are dried or cooked. Its presence may enhance the sensory attributes of these products . Additionally, while gamma-nonalactone is not classified as hazardous under normal conditions, its olfactory properties make it significant in both food science and perfumery .

Common Synthesis Techniques

  • Esterification:
    • Reactants: Acrylic acid and n-hexanol.
    • Conditions: Acid catalyst (e.g., sulfuric acid).
    • Outcome: Formation of gamma-nonalactone through esterification.
  • Free Radical Method:
    • Reactants: n-Hexanol and vinylformic acid.
    • Conditions: Heating to 170-190 °C with a controlled addition rate.
    • Outcome: High yield synthesis with drying agents to manage water byproducts .
  • Biochemical Pathways:
    • Emerging studies are exploring biochemical routes for gamma-nonalactone synthesis, focusing on microbial fermentation processes that could provide sustainable production methods.

Gamma-nonalactone finds extensive applications in various fields:

  • Perfumery: It is a key ingredient in many fragrances due to its pleasant aroma, contributing to fruity and creamy scent profiles.
  • Food Industry: Used as a flavoring agent to enhance the taste of various food products.
  • Cosmetics: Incorporated into cosmetic formulations for its fragrance properties.

Studies on gamma-nonalactone's interactions primarily focus on its olfactory characteristics rather than chemical reactivity with biological systems. Its low volatility and pleasant scent make it suitable for use in consumer products without significant adverse interactions with skin proteins or other common ingredients in cosmetics and fragrances .

Gamma-nonalactone shares structural similarities with several other lactones and esters. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaAroma CharacteristicsUnique Features
Gamma-nonalactoneC9H16O2Fruity, coconut-likeDistinct balance between coconut and peach notes .
Isoamyl butyrateC7H14O2Fruity, banana-likeStronger banana note; used in fruit flavors .
Allyl caproateC6H10O2Fruity, apple-likeMore pronounced apple aroma; less creamy .
4-pentyl butanolideC10H18O2Creamy, butteryRicher buttery profile; longer carbon chain .

Gamma-nonalactone stands out due to its unique combination of fruity and creamy notes, making it particularly versatile in both food and fragrance applications.

Physical Description

Liquid
colourless to slightly yellow liquid with a coconut-like odou

Color/Form

Colorless to slightly yellow liquid

XLogP3

2.2

Density

0.958-0.966 at 25 °C
0.958-0.966

LogP

log Kow = 2.08 (est)

Odor

Strong odor reminiscent of coconut

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 1714 of 1720 companies (only ~ 0.3% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Use and Manufacturing

IDENTIFICATION: Dihydro-5-pentyl-2(3H)-furanone is a colorless to slightly yellow liquid. It smells and tastes a little like coconut. It is very soluble in water. Dihydro-5-pentyl-2(3H)-furanone occurs naturally in many fruits and grains including peaches, apricots, oats and buckwheat. It is also found in shrimp, rice and mushrooms. USE: Dihydro-5-pentyl-2(3H)-furanone is used in perfumes and as a food flavoring. It was used as an ingredient in some cat and dog repellents. Dihydro-5-pentyl-2(3H)-furanone is no longer registered for use as a pesticide. It can be used as an inert ingredient at very low concentrations in pesticides containing 2-limonene. EXPOSURE: Workers that use or produce dihydro-5-pentyl-2(3H)-furanone may breathe in vapors or have direct skin contact. The general population may be exposed when eating foods containing dihydro-5-pentyl-2(3H)-furanone or by breathing in vapors or having direct skin contact when using perfume containing dihydro-5-pentyl-2(3H)-furanone. If dihydro-5-pentyl-2(3H)-furanone is released to air, it will be broken down by reaction with other chemicals and light. If released to water or soil, it is not expected to bind to soil particles or suspended particles. Dihydro-5-pentyl-2(3H)-furanone is expected to move through soil. Dihydro-5-pentyl-2(3H)-furanone is expected to move into air from wet soils or water surfaces. Dihydro-5-pentyl-2(3H)-furanone is expected to be broken down by microorganisms and is not expected to build up in tissues of aquatic organisms. RISK: Skin irritation and allergic skin reactions did not occur in human volunteers following skin exposure to dihydro-5-pentyl-2(3H)-furanone. No other information on potential health effects in humans was located. Slight skin irritation was noted in laboratory animals with direct skin contact to high concentrations of dihydro-5-pentyl-2(3H)-furanone. No health effects were observed in laboratory animals repeatedly fed low-to-moderate doses of dihydro-5-pentyl-2(3H)-furanone for weeks, months, or years. The potential for dihydro-5-pentyl-2(3H)-furanone to cause birth defects or reproductive effects has not been examined in laboratory animals. Tumors were not increased in laboratory animals fed low doses of dihydro-5-pentyl-2(3H)-furanone over their lifetime. The potential for dihydro-5-pentyl-2(3H)-furanone to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

1.18X10-2 mm Hg at 25 °C (est)

Other CAS

82373-92-0
104-61-0
57084-16-9

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Fatty Acyls [FA] -> Fatty esters [FA07] -> Lactones [FA0704]
Cosmetics -> Solvent

Methods of Manufacturing

By reacting methylacrylate and hexanol in the presence of ditertiarybutyl peroxide; by condensation of undecylenic acid and malonic acid by lactonization of nonenoic acid.
Knoevenagel condensation of malonic acid with heptaldehyde, followed by ring closure, gives the fragrance gamma-nonanoic lactone.
/gamma-Nonalactone/ ... can be prepared in good yield in a one-step process by radical addition of primary fatty alcohols to acrylic acid, using di-tert-butyl peroxide as a catalyst. A patent claims a high yield when the reaction is carried out in the presence of alkali phosphates or alkali sulfates.

General Manufacturing Information

All other chemical product and preparation manufacturing
Plastic material and resin manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
2(3H)-Furanone, dihydro-5-pentyl-: ACTIVE
Concentration in final product as reported as percentage ranges from 0.005 usual to 0.1 maximum in soaps; 0.0005 usual to 0.01 maximum in detergents; 0.002 usual to 0.04 maximum in creams, lotions; and 0.04 to 1.0 maximum in perfumes. /From table/

Analytic Laboratory Methods

Analytical data /determined by spectrophotometry/, infra-red curve: RIFM number 72.41.
Gamma-nonalactone was identified in peach oil by gas chromatography.

Dates

Modify: 2023-08-15

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